molecular formula C17H20N4OS B2778369 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole CAS No. 681260-16-2

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole

Cat. No. B2778369
CAS RN: 681260-16-2
M. Wt: 328.43
InChI Key: RIUFPBDOAONMSK-UHFFFAOYSA-N
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Description

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole, also known as MIPT, is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. MIPT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is not fully understood. However, it is believed to act as a selective serotonin receptor agonist. 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has been shown to bind to the 5-HT2A receptor with high affinity, which leads to the activation of downstream signaling pathways. This activation is thought to be responsible for the observed therapeutic effects of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole.
Biochemical and Physiological Effects:
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus. Additionally, 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for the study of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole. One area of interest is the development of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole derivatives with improved pharmacological properties. Another area of interest is the study of the long-term effects of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole on the brain and behavior. Additionally, 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole could be further investigated for its potential therapeutic applications in various diseases, including neurodegenerative diseases, depression, and anxiety disorders.
Conclusion:
In conclusion, 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial activities, and has potential as a therapeutic agent for various diseases. 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole acts as a selective serotonin receptor agonist, and has a variety of biochemical and physiological effects. While 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has some limitations for lab experiments, it remains a useful tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. There are several future directions for the study of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole, including the development of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole derivatives with improved pharmacological properties and the study of its long-term effects on the brain and behavior.

Synthesis Methods

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole can be synthesized by the reaction of 2-aminothiazole with 4-methoxybenzyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine to yield 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial activities. 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

6-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-22-14-4-2-13(3-5-14)16-15(12-20-8-6-18-7-9-20)21-10-11-23-17(21)19-16/h2-5,10-11,18H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFPBDOAONMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole

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